An In-Depth Technical Guide to 2-Methyl-1-naphthaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Methyl-1-naphthaldehyde: Properties, Synthesis, and Applications
Abstract
2-Methyl-1-naphthaldehyde is a substituted aromatic aldehyde that serves as a valuable and versatile intermediate in synthetic organic chemistry. Its unique structure, combining a reactive aldehyde functional group with a sterically-hindered naphthalene scaffold, makes it a key building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its core chemical properties, detailed protocols for its characterization, a plausible route for its synthesis, and an exploration of its applications, particularly in the context of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this compound's behavior and utility.
Introduction and Molecular Overview
Naphthalene-based compounds are foundational scaffolds in medicinal chemistry and materials science, prized for their rigid, planar structure and unique electronic properties.[1] When functionalized, they provide a framework for developing molecules with specific three-dimensional orientations and biological activities. 2-Methyl-1-naphthaldehyde (IUPAC Name: 2-methylnaphthalene-1-carbaldehyde) is a bifunctional derivative of naphthalene, featuring a formyl group at the C1 position and a methyl group at the C2 position.[2]
This specific substitution pattern creates a unique chemical environment:
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The Aldehyde Group: As the primary reactive site, the formyl group is an electrophilic center, susceptible to nucleophilic attack. It is a gateway for a vast array of chemical transformations, including reductive aminations, Wittig reactions, condensations, and oxidations.
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The Naphthalene Core: The extended aromatic system influences the reactivity of the aldehyde through conjugation and provides the foundational structure for target molecules.
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The 2-Methyl Group: This group provides steric hindrance around the C1-aldehyde, which can influence the regioselectivity and stereoselectivity of reactions. It also serves as a point for potential further functionalization or as a lipophilic moiety in a final compound.
The strategic placement of these groups makes 2-Methyl-1-naphthaldehyde a precursor for constructing complex heterocyclic systems and other pharmacologically relevant structures.
Caption: Chemical structure and key functional moieties of 2-Methyl-1-naphthaldehyde.
Physicochemical and Safety Properties
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.
Physical and Chemical Identifiers
The fundamental properties of 2-Methyl-1-naphthaldehyde are summarized in the table below, compiled from authoritative chemical databases.[2][3]
| Property | Value | Source |
| IUPAC Name | 2-methylnaphthalene-1-carbaldehyde | PubChem |
| CAS Number | 35699-44-6 | Sigma-Aldrich[3] |
| Molecular Formula | C₁₂H₁₀O | PubChem |
| Molecular Weight | 170.21 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid | Sigma-Aldrich |
| Melting Point | 51-56 °C | Sigma-Aldrich |
| SMILES | CC1=C(C2=CC=CC=C2C=C1)C=O | PubChem |
| InChIKey | WIAZTPUQHUFMQA-UHFFFAOYSA-N | Sigma-Aldrich |
Safety and Handling
According to the Globally Harmonized System (GHS), 2-Methyl-1-naphthaldehyde is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).
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GHS Pictogram:
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Signal Word: Warning
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Hazard Statements: [2]
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
-
Precautionary Statements (Selected): [2]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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-
Storage: Store in a cool, dry, well-ventilated area. Recommended storage temperature is 2-8°C. Keep container tightly closed.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of 2-Methyl-1-naphthaldehyde is crucial. The following sections detail the expected spectroscopic signatures based on its structure and established principles of spectroscopic analysis for aromatic aldehydes.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be highly informative.
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Aldehyde Proton (CHO): A highly deshielded singlet is expected in the δ 9.5-10.5 ppm range.[4] Its downfield shift is due to the anisotropic effect of the carbonyl group.
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Aromatic Protons (Ar-H): The six protons on the naphthalene ring will appear in the δ 7.2-8.5 ppm region. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets, triplets, or multiplets). The proton peri to the aldehyde (at C8) is expected to be the most downfield of the aromatic signals due to steric compression and the aldehyde's electronic effects.
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Methyl Protons (CH₃): A singlet corresponding to the three methyl protons will appear upfield, likely in the δ 2.4-2.7 ppm range, slightly deshielded by the adjacent aromatic ring.
-
-
¹³C NMR (Carbon NMR):
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Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around δ 190-195 ppm .
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Aromatic Carbons (Ar-C): At least 10 distinct signals are expected in the δ 120-145 ppm range, corresponding to the carbons of the naphthalene core. Quaternary carbons (C1, C2, C4a, C8a) will typically have lower intensities.
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Methyl Carbon (CH₃): The methyl carbon signal will be the most upfield, expected around δ 15-25 ppm .
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Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups.[5]
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C=O Stretch (Carbonyl): A very strong and sharp absorption band is expected in the range of 1685-1705 cm⁻¹ . The conjugation with the naphthalene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[4]
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Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ .
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Aldehyde C-H Stretch: Two characteristic, often weak, bands are expected at approximately 2820 cm⁻¹ and 2720 cm⁻¹ . The latter is particularly diagnostic for an aldehyde.[5]
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Aromatic C=C Stretch: Multiple medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry would reveal:
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Molecular Ion (M⁺): A strong peak at m/z = 170 , corresponding to the molecular weight of the compound.
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Key Fragmentation: The most characteristic fragmentation pathway for aromatic aldehydes is the loss of the formyl radical proton (-H) or the entire formyl radical (-CHO).
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(M-1)⁺ Peak: A significant peak at m/z = 169 , resulting from the loss of the aldehydic hydrogen.
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(M-29)⁺ Peak: A strong peak at m/z = 141 , corresponding to the loss of the CHO group, yielding a stable 2-methylnaphthalenyl cation.
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Caption: Self-validating workflow for the synthesis, purification, and analytical characterization of 2-Methyl-1-naphthaldehyde.
Synthesis and Purification
While 2-Methyl-1-naphthaldehyde is commercially available, understanding its synthesis is crucial for custom preparations or isotopic labeling studies. A common and effective method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The starting material, 2-methylnaphthalene, is readily available and can be synthesized from 1-methylnaphthalene via catalytic isomerization if needed.[6]
Caption: Reaction scheme for the Vilsmeier-Haack formylation of 2-methylnaphthalene.
Experimental Protocol: Vilsmeier-Haack Synthesis
Causality Statement: This protocol is designed for the regioselective formylation at the C1 position, which is the most electronically activated and sterically accessible position on the 2-methylnaphthalene ring for electrophilic attack.
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Reagent Preparation (0 °C): In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expertise Insight:The slow, cold addition is critical to control the exothermic reaction of forming the Vilsmeier reagent and prevent its decomposition.
-
-
Reaction with Substrate: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. Prepare a solution of 2-methylnaphthalene (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the Vilsmeier reagent mixture.
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Reaction Progression (Elevated Temperature): After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Hydrolysis and Workup: Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This hydrolyzes the iminium salt intermediate to the final aldehyde product.
-
Trustworthiness:The neutralization step is crucial. A highly acidic or basic workup can lead to side reactions or product degradation.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Methyl-1-naphthaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Methyl-1-naphthaldehyde lies in its ability to undergo a wide range of transformations at the aldehyde group, making it a powerful intermediate.
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Condensation Reactions: It readily reacts with primary amines to form imines (Schiff bases). This is a foundational step in the synthesis of many heterocyclic compounds and ligands. For example, condensation with primary amine functionalized drugs has been used to create new zwitterionic compounds with modified properties.[7][8]
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Multi-Component Reactions: Naphthaldehydes are excellent substrates for one-pot, multi-component reactions. For instance, they can be used in reactions with aminobenzonitriles and active methylene compounds to construct highly substituted 4-aminoquinoline scaffolds, which are privileged structures in antimalarial drug discovery.[9]
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Oxidation: The aldehyde can be easily oxidized to the corresponding 2-methyl-1-naphthoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid is another valuable synthetic intermediate.
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Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-methylnaphthalen-1-yl)methanol , using mild reducing agents such as sodium borohydride (NaBH₄).
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Wittig and Related Reactions: It can undergo olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to form vinyl-naphthalene derivatives, which are useful in polymer and materials science.
Applications in Research and Drug Development
The naphthalene scaffold is a key feature in numerous FDA-approved drugs and clinical candidates. While 2-Methyl-1-naphthaldehyde itself is not a therapeutic agent, it serves as a critical starting material or fragment for building more complex, pharmacologically active molecules.
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Scaffold for Bioactive Molecules: The naphthaldehyde moiety is a precursor for compounds with a wide range of biological activities, including antileishmanial and antiviral (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors) properties.[10] Its derivatives, such as naphthylimides, are known to intercalate with DNA and exhibit potent anticancer, antibacterial, and antifungal activities.[1]
-
Synthesis of Heterocycles: As demonstrated, its role in synthesizing quinoline and other heterocyclic systems is paramount.[9] These ring systems are central to a large class of pharmaceuticals.
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Chelating Agents: Derivatives like 2-hydroxy-1-naphthaldehyde are used to synthesize aroylhydrazone ligands that act as chelators for metal ions like iron, which has implications for treating iron overload diseases and certain types of cancer.[11] The reactivity of 2-methyl-1-naphthaldehyde can be harnessed to create analogous chelating structures.
References
- The Role of 2-Naphthaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Google Cloud.
- 2-Naphthaldehyde | Aromatic Aldehyde. (n.d.). MedChemExpress.
- 2-Methyl-1-naphthaldehyde. (n.d.). PubChem.
- 2-Methyl-1-naphthaldehyde 97%. (n.d.). Sigma-Aldrich.
- Sun, J., et al. (n.d.). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis.
- 2-Hydroxy-1-naphthaldehyde 2-methylthiosemicarbazone. (n.d.). ResearchGate.
- An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024). PMC - NIH.
- 2-Methyl-1-naphthaldehyde 97%. (n.d.). Sigma-Aldrich.
- One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives. (n.d.). ACS Publications.
- A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation. (2024). RSC Publishing.
- A synthetic approach towards drug modification... (2024). RSC Publishing.
- Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
- Interpreting the IR and mass spectrum of 2-Naphthaldehyde. (n.d.). Benchchem.
Sources
- 1. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-naphthaldehyde | C12H10O | CID 4063827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-1-naphthaldehyde 97 35699-44-6 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. journal.bcrec.id [journal.bcrec.id]
- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]
- 8. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
